molecular formula C8H7N3O B11918164 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone CAS No. 70740-26-0

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone

Cat. No.: B11918164
CAS No.: 70740-26-0
M. Wt: 161.16 g/mol
InChI Key: LCMOQVIXYLLMII-UHFFFAOYSA-N
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Description

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone is a versatile chemical scaffold based on the imidazo[4,5-b]pyridine core, a structure of high significance in medicinal chemistry due to its resemblance to naturally occurring purines . This privileged scaffold is recognized for its wide spectrum of biological activities, making it a valuable building block in pharmaceutical research and development . The imidazo[4,5-b]pyridine structure is a key intermediate in the synthesis of novel tubulin polymerization inhibitors, which are investigated for their potent antiproliferative activity against various human cancer cell lines . Furthermore, this heterocyclic system is explored for the development of antimicrobial agents, with some derivatives showing promising activity against Gram-positive bacteria . The compound serves as a critical synthon for constructing more complex molecular architectures, such as acrylonitrile derivatives, which are designed to interact with essential biological targets . Researchers utilize this and related structures in the design of potential therapeutic agents for challenging diseases, including Alzheimer's, through mechanisms that may involve anti-inflammatory pathways . Our product, this compound, is supplied as a high-quality standard to ensure reliability and reproducibility in your experimental work. It is intended For Research Use Only and is not for human or veterinary diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70740-26-0

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-imidazo[4,5-b]pyridin-3-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)11-5-10-7-3-2-4-9-8(7)11/h2-5H,1H3

InChI Key

LCMOQVIXYLLMII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 3h Imidazo 4,5 B Pyridin 3 Yl Ethanone and Its Analogs

Specific Routes to 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone and Related Ethanone (B97240) Derivatives

Acylation and Condensation Reactions on the Imidazo[4,5-b]pyridine Nucleus

The construction of the imidazo[4,5-b]pyridine core often involves the cyclization of a suitably substituted diaminopyridine precursor. A common and effective method is the condensation of 2,3-diaminopyridine (B105623) with various reagents. For instance, refluxing 2,3-diaminopyridine in triethyl orthoacetate followed by treatment with hydrochloric acid yields the 2-methyl derivative of imidazo[4,5-b]pyridine in good yields. mdpi.com

Another key strategy involves the acylation of diaminopyridines. The regioselective acylation of 3,4-diaminopyridine (B372788) has been demonstrated as a viable route to specific isomers. acs.org This selectivity is crucial for controlling the final substitution pattern on the imidazo[4,5-b]pyridine ring system. For example, selective introduction of an acetamide (B32628) at the 3-position of 3,4-diaminopyridine directs the subsequent cyclization to form the desired imidazo[4,5-c]pyridine isomer. acs.org

Furthermore, 2-acetylimidazo[4,5-b]pyridine has been prepared and utilized as a versatile intermediate for further derivatization. nih.gov Its reactions with aromatic aldehydes, amines, and other reagents allow for the introduction of diverse functional groups at the 2-position of the imidazo[4,5-b]pyridine core. nih.gov A specific synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(pentan-2,4-dione-2-ylidene)hydrazine involves the treatment of 3H-imidazo[4,5-b]pyridine-2-amine with acetylacetone. researchgate.net This intermediate can then be further reacted to produce various pyrrole (B145914) derivatives. researchgate.net

The following table summarizes some examples of condensation and acylation reactions for the synthesis of imidazo[4,5-b]pyridine derivatives.

Starting MaterialReagent(s)ProductYield (%)Reference
2,3-DiaminopyridineTriethyl orthoacetate, HCl2-Methyl-1H-imidazo[4,5-b]pyridine78 mdpi.com
3,4-DiaminopyridineAcetic Anhydride (selective acylation)Intermediate for CP-885,316- acs.org
3H-Imidazo[4,5-b]pyridine-2-amineAcetylacetone1-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-(pentan-2,4-dione-2-ylidene)hydrazine- researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches in Imidazopyridine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of imidazopyridine compounds. sioc-journal.cn The focus is on developing methods that are more environmentally friendly, efficient, and utilize renewable resources. sioc-journal.cnyoutube.com Key strategies include one-pot multi-component reactions, the use of safer solvents like water, and microwave-assisted synthesis. sioc-journal.cnbio-conferences.org

One notable green approach is the use of ultrasound assistance in the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org This method avoids the need for metal catalysts and harsh reaction conditions. Another sustainable method involves the electrochemical-initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines. rsc.org This process uses a low-toxicity ethanol (B145695) solvent and avoids external oxidants, demonstrating high atom economy. rsc.org

Microwave irradiation has also been employed to accelerate the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, leading to significantly reduced reaction times and improved yields. bio-conferences.orgeurjchem.com Furthermore, some reactions have been successfully conducted in aqueous environments without the need for any catalyst, representing a significant step towards truly green synthesis. bio-conferences.org The use of water and isopropanol (B130326) as a medium for the tandem SNAr reaction–reduction–condensation chemistry provides a base-free, one-pot synthesis of imidazo[4,5-b]pyridine derivatives in excellent yields. acs.org

The table below highlights some green synthetic approaches for imidazopyridine synthesis.

Synthetic MethodKey Green FeaturesProduct TypeReference
Ultrasound-assisted C-H functionalizationWater as solvent, metal-free catalystImidazo[1,2-a]pyridines organic-chemistry.org
Electrochemical cyclizationLow toxicity solvent, no external oxidantsImidazo[1,2-a]pyridines rsc.org
Microwave-assisted synthesisReduced reaction times, higher yields6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives eurjchem.comresearchgate.net
Tandem reaction in H2O-IPAOne-pot, base-free, green media3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine acs.org

Catalytic Systems and Reaction Conditions in Imidazo[4,5-b]pyridine Synthesis

A variety of catalytic systems have been developed to facilitate the synthesis of imidazo[4,5-b]pyridines with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the derivatization of the imidazo[4,5-b]pyridine core under microwave-enhanced conditions. mdpi.com Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is another environmentally friendly method for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.org

The use of heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay (Al³⁺-K10 clay), has been reported for the efficient synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine, with excellent yields. mdpi.com Phase transfer catalysis (PTC) has also been successfully employed for the N-alkylation of the imidazo[4,5-b]pyridine ring system. nih.govuctm.edu This method often uses tetra-n-butylammonium bromide (TBAB) as the catalyst and allows for the introduction of various alkyl groups at different nitrogen positions. uctm.edu

Furthermore, a dual catalytic system combining flavin and iodine has been shown to catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This system can also be applied to one-pot, three-component reactions. organic-chemistry.org

The following table provides an overview of different catalytic systems used in imidazo[4,5-b]pyridine synthesis.

Catalyst SystemReaction TypeSubstratesProductReference
(A-taphos)₂PdCl₂Suzuki-Miyaura cross-coupling2-halo-imidazo[4,5-b]pyridines, arylboronic acids2-aryl-imidazo[4,5-b]pyridines mdpi.com
Al³⁺-K10 clayIntramolecular cyclizationKetones, 2-nitro-3-aminopyridine1H-imidazo[4,5-b]pyridines mdpi.com
CuIAerobic oxidative couplingKetoxime acetates, pyridinesImidazo[1,2-a]pyridines organic-chemistry.org
Tetra-n-butylammonium bromide (TBAB)Phase Transfer Catalysis (N-alkylation)6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkyl halidesN-alkylated imidazo[4,5-b]pyridines nih.govuctm.edu
Flavin and IodineAerobic oxidative C-N bond formationAminopyridines, ketonesImidazo[1,2-a]pyridines organic-chemistry.org

Regioselective Synthesis of N-Substituted Imidazo[4,5-b]pyridines

Controlling the regioselectivity of N-substitution on the imidazo[4,5-b]pyridine ring is a critical aspect of its synthesis, as the position of the substituent can significantly influence the biological activity of the resulting compound. The alkylation of the imidazo[4,5-b]pyridine skeleton can lead to substitution at different nitrogen atoms, including N1, N3, and N4. nih.gov

The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions has been shown to yield a mixture of N3 and N4 regioisomers. nih.govmdpi.com Interestingly, the use of ethyl 2-bromoacetate as the alkylating agent can lead to the formation of N1, N3, and N4 regioisomers simultaneously. nih.govmdpi.com The specific regioisomeric structures are typically confirmed using advanced spectroscopic techniques such as 2D-NOESY and HMBC. nih.gov

The synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines can be achieved through a one-pot tandem process starting from 2-chloro-3-nitropyridine. acs.org This method involves a sequence of SNAr reaction, reduction, and heterocyclization, providing a direct route to N3-substituted derivatives. acs.org Similarly, the alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions predominantly results in the formation of N5 and N4/N3 regioisomers, respectively. nih.gov

The table below summarizes methods for the regioselective synthesis of N-substituted imidazo[4,5-b]pyridines.

Starting MaterialAlkylating AgentReaction ConditionsMajor RegioisomersReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkyl halidesPhase Transfer Catalysis (K₂CO₃, TBAB, DMF)N3 and N4 nih.govmdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetatePhase Transfer Catalysis (K₂CO₃, TBAB, DMF)N1, N3, and N4 nih.govmdpi.com
2-Chloro-3-nitropyridinePrimary amine, aldehydeOne-pot tandem reaction (H₂O-IPA, Zn, HCl)3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine acs.org
4H-Imidazo[4,5-b]pyridines4-Chlorobenzyl bromide/butyl bromideBasic conditions (K₂CO₃, DMF)N4, N3 nih.gov

Reactivity and Derivatization Studies of 1 3h Imidazo 4,5 B Pyridin 3 Yl Ethanone and Its Derivatives

Electrophilic and Nucleophilic Reactivity of the Imidazo[4,5-b]pyridine System

The reactivity of the imidazo[4,5-b]pyridine system is governed by the electronic properties of its fused imidazole (B134444) and pyridine (B92270) rings. mdpi.com Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to understand the molecule's kinetic stability and chemical reactivity. nih.gov The distribution of Frontier Molecular Orbitals (HOMO and LUMO) helps in predicting the sites for electrophilic and nucleophilic attack. Generally, the imidazole nitrogen is a primary binding site for electrophiles. mdpi.com The energy gap (Δε) between HOMO and LUMO determines the molecule's kinetic stability. A high Δε suggests good nucleophilic character, while a low Δε indicates a soft and excellent electrophile. nih.gov

The imidazo[4,5-b]pyridine nucleus can be considered a versatile ligand, capable of coordinating with metal ions. mdpi.com Its derivatives have shown the ability to form stable complexes with metal dications like Cu(II) and Zn(II), indicating the nucleophilic character of the nitrogen atoms. mdpi.com The electron-rich nature of the C3 position in the related imidazo[1,2-a]pyridine (B132010) system has been a major focus for functionalization, highlighting its nucleophilic character. nih.gov

Alkylation Reactions on Imidazopyridine Nitrogen Atoms and Regioselectivity

Alkylation is a crucial transformation for creating derivatives of imidazo[4,5-b]pyridine. mdpi.com The presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine ring system leads to the possibility of forming different regioisomers upon alkylation. nih.govmdpi.com The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase transfer catalysis (PTC) conditions has been shown to yield a mixture of N3 and N4 regioisomers. nih.govmdpi.com Interestingly, the use of ethyl 2-bromoacetate as the alkylating agent can lead to the formation of N1, N3, and N4 regioisomers simultaneously. nih.govmdpi.com

The regioselectivity of these reactions is influenced by the nature of the alkylating agent and the reaction conditions. The different nitrogen atoms exhibit varying degrees of nucleophilicity, which can be exploited to control the outcome of the alkylation. For instance, in the synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives, alkylation with 4-chlorobenzyl and/or butyl bromide under basic conditions predominantly resulted in the formation of N⁵ and N⁴,³ regioisomers, respectively. nih.gov The structures of these regioisomers have been confirmed using advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov

Table 1: Regioselectivity in Alkylation of Imidazo[4,5-b]pyridine Derivatives

Starting MaterialAlkylating AgentConditionsProductsReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkyl halidesPTCN3 and N4 regioisomers nih.govmdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetatePTCN1, N3, and N4 regioisomers nih.govmdpi.com
5H-imidazo[4,5-c]pyridines4-chlorobenzyl/butyl bromideK₂CO₃, DMFN⁵ regioisomers nih.gov
4H-imidazo[4,5-b]pyridines4-chlorobenzyl/butyl bromideK₂CO₃, DMFN⁴,³ regioisomers nih.gov

Transformations at the Ethanone (B97240) Moiety

The ethanone moiety in 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone offers a versatile handle for further chemical modifications.

Condensation Reactions of the Carbonyl Group

The carbonyl group of the ethanone substituent is susceptible to condensation reactions. These reactions involve the reaction of the carbonyl carbon, which is electrophilic, with a nucleophile. vanderbilt.edu A common type of condensation is the aldol (B89426) condensation, where an enolate of one carbonyl compound reacts with the carbonyl carbon of another. vanderbilt.edumdpi.com While specific examples for this compound are not detailed in the provided context, the general principles of carbonyl condensation reactions are well-established. vanderbilt.edupressbooks.pub For instance, three-component condensation reactions involving aldehydes and Meldrum's acid with 4-imino-1-phenylimidazolidin-2-one have been used to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones. researchgate.netosi.lv This highlights the utility of condensation reactions in building complex heterocyclic systems based on the imidazopyridine core.

Functionalization of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine core itself can be functionalized at various positions to introduce diverse chemical functionalities, thereby modulating the biological and physicochemical properties of the resulting molecules. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 3h Imidazo 4,5 B Pyridin 3 Yl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

¹H NMR Analysis for Proton Environment Characterization

A ¹H NMR spectrum of 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected signals would include those for the protons of the pyridine (B92270) and imidazole (B134444) rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would be indicative of the electron density at their respective positions, and spin-spin coupling patterns would help in assigning their relative positions on the heterocyclic rings.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Valuee.g., d, dd, se.g., 1He.g., H-2
Valuee.g., d, dd, se.g., 1He.g., H-5
Valuee.g., d, dd, se.g., 1He.g., H-6
Valuee.g., d, dd, se.g., 1He.g., H-7
Values3HCH₃

This table is for illustrative purposes only, as experimental data is not available.

¹³C NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal. The spectrum would be expected to show signals for the carbons of the imidazo[4,5-b]pyridine core and the two carbons of the acetyl group (the carbonyl carbon and the methyl carbon). The chemical shift of the carbonyl carbon would appear significantly downfield.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
ValueC=O
ValueC-2
ValueC-3a
ValueC-5
ValueC-6
ValueC-7
ValueC-7a
ValueCH₃

This table is for illustrative purposes only, as experimental data is not available.

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the definitive assignment of all proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and confirming the position of the acetyl group on the imidazole nitrogen.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most accurate information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A successful single crystal X-ray diffraction study of this compound would yield a wealth of structural information, including precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the planarity of the fused ring system. The orientation of the acetyl group relative to the imidazopyridine plane would also be determined. Key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be obtained.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₇N₃O
Formula Weight161.16
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Ze.g., 4
Density (calculated) (g/cm³)Value

This table is for illustrative purposes only, as experimental data is not available.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. For this compound, this analysis would reveal how the molecules interact with each other in the solid state, providing insights into the stability of the crystal structure. Studies on related imidazo[4,5-b]pyridine derivatives have shown the importance of various intermolecular contacts in their crystal packing. uctm.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₇N₃O), the expected exact mass is approximately 161.06 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z 161. The stability of the fused aromatic ring system would likely make this peak relatively intense. Electrospray ionization (ESI), a softer ionization technique, would be expected to produce the protonated molecular ion, [M+H]⁺, at m/z 162. This is a common observation for nitrogen-containing heterocyclic compounds, as seen in derivatives like 2-(4-chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, which shows its [MH]⁺ ion. acs.org

The fragmentation pattern provides valuable structural information. The primary and most anticipated fragmentation pathway for this compound would be the cleavage of the N-acetyl group. This would occur via two main routes:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M-15]⁺ at m/z 146. This fragment corresponds to the stable imidazo[4,5-b]pyridin-3-yl-carbonyl cation.

Loss of a ketene (B1206846) molecule (CH₂=C=O): A neutral loss of 42 Da would lead to a fragment [M-42]⁺ at m/z 119, corresponding to the parent 3H-imidazo[4,5-b]pyridine cation.

Loss of the entire acetyl group (•COCH₃): Cleavage of the N-C bond would result in a fragment ion [M-43]⁺ at m/z 118, representing the imidazo[4,5-b]pyridine radical cation. The acetyl cation (CH₃CO⁺) at m/z 43 would also be a prominent peak.

Further fragmentation would involve the breakdown of the fused imidazo[4,5-b]pyridine ring system itself, a characteristic pattern for such heterocycles. researchgate.netsapub.org This typically involves the sequential loss of small molecules like HCN (27 Da) and C₂H₂ (26 Da), leading to smaller fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Ion Fragmentation Pathway
162 [M+H]⁺ Protonated molecular ion (ESI)
161 [M]⁺ Molecular ion (EI)
146 [M-CH₃]⁺ Loss of a methyl radical
118 [M-COCH₃]⁺ Loss of the acetyl group

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands that confirm its structure.

The most prominent feature would be the strong absorption band from the carbonyl (C=O) stretching vibration of the ethanone (B97240) group. For N-acetylated imidazoles and related heterocycles, this band typically appears in the region of 1700-1730 cm⁻¹. acs.org The exact position is influenced by the electronic effects of the fused pyridine ring.

Other key absorptions include:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations on the pyridine and imidazole rings. libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the methyl group of the acetyl moiety will appear just below 3000 cm⁻¹ (typically 2920-2980 cm⁻¹). nih.gov

C=C and C=N Stretching: The fused aromatic rings will give rise to a series of medium to strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the imidazo[4,5-b]pyridine core. acs.orgnih.gov

C-N Stretching: Vibrations for the C-N bonds within the heterocyclic rings typically appear in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted pyridine ring will be visible in the fingerprint region (below 1000 cm⁻¹), which can help confirm the substitution pattern. libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Predicted Intensity
3050-3150 C-H Stretch Aromatic (Imidazopyridine ring) Weak-Medium
2920-2980 C-H Stretch Aliphatic (Acetyl CH₃) Weak-Medium
1700-1730 C=O Stretch N-Acetyl Ketone Strong
1450-1620 C=C and C=N Stretch Imidazopyridine Ring Medium-Strong
1360-1380 C-H Bend Aliphatic (Acetyl CH₃) Medium

Purity Assessment Techniques (e.g., HPLC, TLC)

Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and qualitatively assessing purity. For imidazo[4,5-b]pyridine derivatives, silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase. eurjchem.com A mixture of solvents is used as the mobile phase to achieve separation. A typical mobile phase might consist of a polar organic solvent like ethyl acetate (B1210297) mixed with a less polar solvent such as hexane (B92381) or dichloromethane. uctm.edu The ratio can be adjusted to achieve an optimal retention factor (Rf) value. Visualization of the spots is typically achieved under UV light at 254 nm, owing to the UV-active nature of the aromatic ring system. A pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.netmdpi.com

Stationary Phase: A C8 or C18 (octyl or octadecylsilane) column is typically employed. nih.govnih.gov

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.gov The exact composition would be optimized to ensure good peak shape and resolution from any impurities.

Detection: Given the compound's structure, a UV detector set at a wavelength where the chromophore has maximum absorbance (e.g., around 220-280 nm) would provide high sensitivity. researchgate.net

Purity Determination: The purity is calculated from the chromatogram by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Table 3: Typical Chromatographic Conditions for Purity Assessment

Technique Stationary Phase Typical Mobile Phase Detection
TLC Silica Gel 60 F₂₅₄ Ethyl Acetate / Hexane (e.g., 2:8 v/v) eurjchem.com UV light (254 nm)

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 2-3) researchgate.net | UV-DAD at ~239 nm |

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine
3H-Imidazo[4,5-b]pyridine

Computational and Theoretical Chemistry Studies on 1 3h Imidazo 4,5 B Pyridin 3 Yl Ethanone Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of imidazo[4,5-b]pyridine systems. By calculating the electron density, DFT methods offer a detailed understanding of molecular properties that are crucial for drug design and development.

Quantum mechanical optimization is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone and its analogs, determining the optimal geometry is crucial for understanding their interaction with biological targets.

The tautomerism between 1H- and 3H-imidazo[4,5-b]pyridines is another critical aspect addressed by computational studies. The relative stability of these tautomers can be influenced by the nature and position of substituents. Computational analyses suggest that the introduction of certain groups can stabilize one tautomer over the other, which is a key consideration in the regioselective synthesis of these compounds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the chemical reactivity and kinetic stability of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.

For imidazo[4,5-b]pyridine derivatives, FMO analysis helps to elucidate their electronic properties and potential for charge transfer interactions, which are vital for understanding their mechanism of action. For example, in the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion, the HOMO is localized on the pyridine (B92270) ring, while the LUMO is centered on the furanium ring, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net This type of analysis is crucial for predicting how these molecules will interact with biological macromolecules.

The HOMO-LUMO gap can also provide insights into the electronic absorption spectra of these compounds. A smaller gap corresponds to a longer wavelength of maximum absorption. This information is valuable for designing molecules with specific photophysical properties.

Compound SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
trans-NNKFI--Not specified
cis-NNKFI--Not specified

Data for this compound was not explicitly available in the provided search results. The table uses data for a related compound for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For drug design, MEP analysis can identify the regions of a ligand that are likely to engage in electrostatic interactions with a biological target. For instance, the negative potential regions, often associated with heteroatoms like oxygen and nitrogen, can indicate sites for hydrogen bond formation. researchgate.netresearchgate.net In the context of imidazo[4,5-b]pyridine derivatives, MEP studies can help in understanding their binding to enzyme active sites by highlighting the key electrostatic interaction points. researchgate.netresearchgate.net

Molecular Modeling and Simulation Methodologies for Ligand-Target Interactions

Molecular modeling and simulation techniques are powerful computational methods that provide detailed insights into the interactions between small molecules (ligands) and their biological targets, such as proteins and enzymes. These approaches are instrumental in drug discovery and development, enabling the prediction of binding modes, affinities, and the dynamic behavior of ligand-target complexes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

In the study of imidazo[4,5-b]pyridine derivatives, molecular docking has been employed to predict their binding modes and affinities with various biological targets. For instance, docking studies have been used to investigate the interactions of imidazopyridine analogs with the ATP-binding pocket of kinases, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net These studies have shown that the imidazo[4,5-b]pyridine scaffold can serve as a hinge-binder, a crucial interaction for kinase inhibition. nih.gov

Docking simulations can also elucidate the importance of specific amino acid residues within the binding site for ligand stability. najah.edu The results of docking studies are often expressed as a docking score, which provides an estimate of the binding affinity. For example, in a study of imidazolidinone derivatives targeting COX-2, compounds with lower docking scores were predicted to have stronger binding affinities. najah.edu

LigandTarget ProteinDocking Score (kcal/mol)Key Interactions
Imidazolidinone derivative 3COX-2-11.569Hydrophobic and hydrophilic interactions najah.edu
Imidazolidinone derivative 5COX-2-11.240Hydrophobic and hydrophilic interactions najah.edu
Rofecoxib (reference)COX-2-9.309Not specified najah.edu

This table presents data for related heterocyclic compounds to illustrate the application of molecular docking.

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal the stability of ligand-protein complexes and the conformational changes that occur upon binding.

MD simulations have been used to confirm the stability of complexes formed between imidazo[4,5-b]pyridine derivatives and their target proteins. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand, providing a measure of their structural stability over the course of the simulation. Stable RMSD values suggest that the ligand remains securely bound within the active site.

Furthermore, MD simulations can provide detailed information about the persistence of specific interactions, such as hydrogen bonds, and can be used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). najah.edunih.gov These calculations offer a more quantitative prediction of binding affinity than docking scores alone.

Quantum-Chemical Investigations of Tautomerism and Isomerism

The imidazo[4,5-b]pyridine skeleton, the core of the title compound, is subject to tautomerism, a phenomenon where protons can migrate between nitrogen atoms in the heterocyclic rings. This results in multiple tautomeric forms, such as the 1H, 3H, and 4H tautomers. The specific placement of the acetyl group at the N3 position designates the 3H-tautomer, but understanding the relative stability of all possible forms is crucial as they can exist in equilibrium. Computational chemistry, particularly through Density Functional Theory (DFT) calculations, is a powerful tool for this investigation. nih.govnih.gov

Studies on related imidazo[4,5-b]pyridine derivatives show that alkylation can lead to a mixture of regioisomers, affecting the N1, N3, and N4 positions, highlighting the accessibility of these different tautomeric sites. mdpi.com Quantum-chemical methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G**, are employed to calculate the energies of these different tautomers. nih.govmdpi.comresearch-nexus.net These calculations determine the ground-state energies, Gibbs free energies, and dipole moments, which collectively help in predicting the most stable tautomer in the gas phase or in solution. nih.gov

Beyond tautomerism, the molecule exhibits rotational isomerism concerning the orientation of the ethanone (B97240) (acetyl) group relative to the planar imidazo[4,5-b]pyridine ring system. Quantum-chemical calculations can map the potential energy surface for the rotation around the N-C (acetyl) bond to identify the most stable conformations and the energy barriers separating them.

The following interactive table illustrates the kind of data generated from such quantum-chemical studies.

Table 1: Illustrative Quantum-Chemical Data for Tautomers and Isomers

Analyte Computational Method Parameter Calculated Value
1H-Tautomer DFT/B3LYP/6-311G** Relative Energy > 0 kcal/mol
3H-Tautomer DFT/B3LYP/6-311G** Relative Energy 0 kcal/mol (Reference)
4H-Tautomer DFT/B3LYP/6-311G** Relative Energy > 0 kcal/mol
Rotational Isomer 1 DFT/B3LYP/6-311G** Energy Barrier Data not available

| Rotational Isomer 2 | DFT/B3LYP/6-311G** | Energy Barrier | Data not available |

Note: This table is a representation of typical results. Actual values are dependent on specific published computational studies for this exact molecule.

Advanced Computational Methodologies for Material Science Applications (e.g., Monte Carlo Simulations for Adsorption)

The structural features of imidazo[4,5-b]pyridine derivatives, including the presence of nitrogen heteroatoms and a π-system, make them excellent candidates for applications in material science, particularly as corrosion inhibitors. research-nexus.netresearchgate.net Advanced computational methods like Monte Carlo (MC) simulations are employed to predict and analyze the adsorption behavior of these molecules on metal surfaces. research-nexus.netuctm.edu

MC simulations are a statistical method used to model the interaction between an inhibitor molecule, such as this compound, and a material surface, like iron or copper, often in a simulated corrosive environment. research-nexus.netuctm.edu The simulation explores a multitude of possible adsorption configurations to find the one with the lowest energy, which corresponds to the most stable arrangement. research-nexus.net

Key outputs from these simulations include the adsorption energy, which quantifies the strength of the bond between the molecule and the surface. A large negative adsorption energy indicates a strong, spontaneous adsorption process, which is a hallmark of an effective corrosion inhibitor. research-nexus.net Research on similar imidazo[4,5-b]pyridine derivatives has shown a significant tendency for them to adsorb onto iron surfaces. research-nexus.netuctm.edu These simulations can also provide values for the binding energy of the system and the deformation energy of the inhibitor molecule as it conforms to the surface. research-nexus.net This theoretical approach is crucial for understanding the interfacial phenomena that govern corrosion inhibition and for designing new, more effective inhibitor molecules. uctm.edu

The interactive table below summarizes typical parameters obtained from Monte Carlo simulation studies.

| Deformation Energy | The energy required to change the conformation of the molecule upon adsorption. | Data not available |

Note: This table presents the types of data generated from MC simulations. Specific values require dedicated computational studies on this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for Imidazo 4,5 B Pyridine Scaffolds

Systematic Investigation of Substituent Effects on Molecular Properties and Recognition

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. Systematic studies have been conducted to understand these effects on molecular properties and biological target recognition.

For instance, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, it was observed that a methyl group at the N-1 position of the imidazo[4,5-b]pyridine nucleus and a hydroxyl group at the para position of a phenyl ring at the 2-position generally enhanced antiproliferative activity. nih.gov Conversely, methoxy-substituted derivatives displayed lower activity. nih.gov The conversion of a nitro group to an amino group also led to an improvement in activity. nih.gov

In another study focusing on anticancer and antimicrobial activity, it was found that for 1H-imidazo[4,5-b]pyridine derivatives, the order of potent activity was influenced by substituents on a phenyl or aliphatic moiety, with chloro being more effective than nitro, which was more effective than amino. researchgate.net For 3H-imidazo[4,5-b]pyridine derivatives, the substituent effect at the 2-position of the imidazole (B134444) ring followed a similar trend: chloro > nitro > amino > methoxy. researchgate.net

The introduction of a fluorine atom on a phenyl ring at the 2-position of imidazo[4,5-c]pyridines was found to decrease antiviral activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov Additionally, large substituents on a benzyl (B1604629) group were associated with reduced activity. nih.gov

A study on imidazo[4,5-b]pyridine and benzohydrazide (B10538) hybrids revealed that an increasing number of hydroxyl groups led to a tendency for increased antiglycation and antioxidative potential, which is related to high redox potential and the ability to donate electrons. nih.gov

The following table summarizes the observed effects of various substituents on the activity of imidazo[4,5-b]pyridine derivatives:

SubstituentPositionEffect on ActivityReference
MethylN-1Enhanced antiproliferative activity nih.gov
Hydroxylpara-position of 2-phenyl ringEnhanced antiproliferative activity nih.gov
Methoxy-Lower antiproliferative activity nih.gov
Amino-Improved activity over nitro group nih.gov
Chloro2-phenyl/aliphatic moietyPotent antibacterial and antifungal activity researchgate.net
Nitro2-phenyl/aliphatic moietyModerate antibacterial and antifungal activity researchgate.net
Amino2-phenyl/aliphatic moietyLess potent antibacterial and antifungal activity researchgate.net
Fluorine2-phenyl ring (imidazo[4,5-c]pyridine)Decreased antiviral activity nih.gov
Large substituentsBenzyl group (imidazo[4,5-c]pyridine)Reduced antiviral activity nih.gov
Hydroxyl-Increased antiglycation and antioxidative potential nih.gov

Rational Design Strategies for Modulating Intermolecular Interactions of Imidazopyridines

Rational design strategies are crucial for optimizing the interaction of imidazopyridine-based compounds with their biological targets. These strategies often involve modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

One common approach is the fragment-growing strategy. For example, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed as PI3Kα inhibitors by varying groups at the 3- and 6-positions. acs.org This led to the identification of potent inhibitors with significant antiangiogenic activity. acs.org

Molecular docking is another powerful tool used in the rational design process. In the development of 3H-imidazo[4,5-b]pyridine derivatives as mixed lineage kinase 3 (MLK3) inhibitors, a homology model of MLK3 was created to dock the designed compounds and assess their binding patterns and affinities. nih.gov This computational insight guided the synthesis and experimental evaluation of the compounds. nih.gov Similarly, molecular docking was used to understand the binding mode of novel imidazo[4,5-b]pyridine based compounds in the active site of CDK9, revealing superior binding affinity compared to the natural ligand. nih.gov

The design of imidazo[4,5-b]pyridine derivatives as BET inhibitors for neuropathic pain involved iterative optimization starting from a screening hit. acs.org This process led to a potent inhibitor with a unique binding mode and favorable drug-like properties. acs.org

Furthermore, the synthesis of imidazo[4,5-b]pyridine derivatives can be designed to occur through tandem reactions in environmentally benign solvents like a water-isopropyl alcohol medium. acs.org This approach allows for the rapid construction of the core scaffold from simple starting materials. acs.org

Bioisosteric Transformations and Their Influence on Molecular Architecture and Activity

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics. In the context of imidazo[4,5-b]pyridines, their structural similarity to purines is a prime example of bioisosterism. nih.govresearchgate.net

One study describes the synthesis of amidino-substituted imidazo[4,5-b]pyridines from cyano precursors. mdpi.com The amidino group can be considered a bioisostere of a carboxylate or other functional groups capable of forming hydrogen bonds. The study found that derivatives with an unsubstituted amidino group and a 2-imidazolinyl amidino group showed strong and selective antiproliferative activity against colon carcinoma. mdpi.com

Another example involves the synthesis of 1-desazapurines, which are bioisosteres of purines. researchgate.net These compounds are considered potent pharmacophores and are widely used in drug design. researchgate.net

The following table highlights some bioisosteric replacements in imidazo[4,5-b]pyridine chemistry:

Original Group/ScaffoldBioisosteric ReplacementImpact on Activity/PropertiesReference
Purine (B94841)Imidazo[4,5-b]pyridine (1-deazapurine)Leads to a wide range of biological activities including antiviral, antifungal, antibacterial, and antiproliferative. nih.govresearchgate.net
CyanoAmidino/2-imidazolinyl amidinoStrong and selective antiproliferative activity against colon carcinoma. mdpi.com

Scaffold Hopping and Lead Optimization Principles within Imidazopyridine Chemistry

Scaffold hopping involves replacing the core structure of a molecule with a chemically different one while maintaining its biological activity. niper.gov.in This strategy is employed to overcome issues with toxicity, intellectual property, or to improve physicochemical and pharmacokinetic properties. niper.gov.innih.gov

In the context of imidazopyridine chemistry, scaffold hopping has been used to discover new classes of biologically active compounds. For example, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a significant improvement in metabolic stability and a decrease in lipophilicity. niper.gov.in The introduction of an additional nitrogen atom in the 1,2,4-triazolopyridine motif blocked a site of metabolism present in the imidazopyridine ring. niper.gov.in

Computational methods based on 3D shape and electrostatic similarity are often used to identify new scaffolds. acs.org An imidazopyrazinone core was identified as a promising scaffold for mGlu2 PAMs through such a computational search, showing good electrostatic similarity to previously explored imidazopyridine and triazolopyridine cores. acs.org

Lead optimization within the imidazopyridine series often involves modifications to improve properties like solubility. For instance, to overcome the poor solubility of an advanced imidazopyridine lead, subtle modifications were made that improved solubility while addressing new liabilities related to metabolism and hERG inhibition. acs.org

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of imidazo[4,5-b]pyridine derivatives helps in understanding how their shape influences molecular recognition.

While specific conformational analysis studies on 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone were not found, research on related structures provides insights. For example, the alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in different monoalkylated and polyalkylated products, each with a distinct conformation that could affect biological activity. mdpi.com

Ligand-DNA/RNA Interaction Studies through Spectroscopic and Computational Methods

Imidazo[4,5-b]pyridine derivatives, due to their structural similarity to purines, are known to interact with nucleic acids. Spectroscopic and computational methods are employed to study these interactions.

Some 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) derivatives have been reported as noncovalent DNA groove-binding agents with a slight specificity for adenine-thymidine (AT) sequences. nih.gov Tetracyclic imidazo[4,5-b]pyridine derivatives bearing a 2-imidazolinyl moiety have been shown to exert their potent antiproliferative effect by intercalating into double-stranded DNA. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of these molecules, which are crucial for understanding their interactions with DNA and RNA. mdpi.com These studies can help elucidate the binding modes and the nature of the forces involved in the ligand-nucleic acid complex.

Broader Academic and Research Significance of Imidazo 4,5 B Pyridine Compounds

Importance of the Imidazo[4,5-b]pyridine Scaffold in Advanced Medicinal Chemistry Research

The imidazo[4,5-b]pyridine moiety is a cornerstone in modern medicinal chemistry due to its versatile biological activities and structural resemblance to endogenous purines. nih.govdntb.gov.ua This scaffold is a common structural motif in a multitude of molecules demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. researchgate.netmdpi.com Its ability to engage with various enzymes and receptors through weak interactions underpins its diverse biological and pharmacological profiles. researchgate.net

The therapeutic significance of this scaffold is highlighted by its presence in compounds targeting numerous disease conditions. mdpi.com Derivatives have been developed as potent inhibitors of crucial cellular enzymes. For instance, some act as Aurora kinase inhibitors, which are vital for cell cycle regulation and are targets in cancer therapy. acs.orguctm.edu Others function as PARP inhibitors, enhancing the sensitivity of tumor cells to chemotherapy. nih.gov The scaffold is also central to the development of proton pump inhibitors (PPIs) for treating acid-related digestive disorders; tenatoprazole is a notable example that features an imidazo[4,5-b]pyridine core designed for a longer plasma half-life. nih.govwikipedia.org

Furthermore, compounds incorporating this ring system have been investigated for a range of other activities:

Antiviral agents , targeting viruses such as the Bovine Viral Diarrhea Virus (BVDV) by interacting with viral RNA-dependent RNA polymerase. nih.gov

Antiparasitic agents , with some derivatives showing inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting methionyl-tRNA synthetase. nih.gov

Anti-inflammatory compounds , which can diminish inflammatory responses associated with conditions like retinal ischemia. nih.gov

Central Nervous System (CNS) agents , including antagonists for the calcitonin gene-related peptide (CGRP) receptor for migraine treatment, such as telcagepant. nih.gov

Antitubercular agents , with research focused on designing active derivatives against Mycobacterium tuberculosis. researchgate.netnih.gov

BET inhibitors for the potential management of neuropathic pain by reducing neuroinflammation. acs.org

The adaptability of the imidazo[4,5-b]pyridine core allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. nih.gov

Table 1: Representative Imidazo[4,5-b]pyridine Derivatives in Medicinal Chemistry

Compound Name Therapeutic Target/Application Key Research Finding
Tenatoprazole (TU-199) Gastric Proton Pump A proton pump inhibitor with a prolonged plasma half-life for reducing gastric acid production. nih.govwikipedia.org
Telcagepant (MK-0974) CGRP Receptor Antagonist Was in clinical trials for the treatment of migraines. nih.gov
CCT129202 Aurora Kinase A Inhibitor A pharmacologically active compound investigated for anticancer properties. uctm.edu
DDO-8926 BET Protein Inhibitor A promising agent for treating neuropathic pain by reducing neuroinflammation and excitability. acs.org
PF-06424439 DGAT2 Inhibitor An inhibitor of Diacylglycerol Acyltransferase 2, containing the imidazo[4,5-b]pyridine moiety. uctm.edu

Contributions to Chemical Biology through Novel Imidazopyridine-Based Probes

The unique photophysical properties of the imidazopyridine scaffold have led to its use in the development of novel chemical probes for studying biological systems. While research has explored various isomers of this scaffold, the general principles apply to the potential of the imidazo[4,5-b]pyridine core. Imidazo[1,5-a]pyridine derivatives, for example, have been successfully developed as fluorescent probes for investigating cellular membranes. mdpi.com

These compounds are attractive as probes due to their compact structure, photo and thermal stability, and notable photophysical characteristics, including significant solvatochromic behavior and large Stokes shifts. researchgate.netmdpi.com Solvatochromism—the change in color (and fluorescence) with solvent polarity—makes them sensitive reporters of their microenvironment. This property is particularly valuable for studying the dynamics, hydration, and fluidity of lipid bilayers, which are crucial for monitoring cellular health. mdpi.com

Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and demonstrated their successful intercalation into liposomes, which serve as artificial models of cell membranes. mdpi.com The interaction with the lipid bilayer influences their photophysical features, allowing for the study of membrane properties through techniques like temperature-dependent fluorescence spectroscopy. These findings suggest that the broader class of imidazopyridines, including the imidazo[4,5-b]pyridine isomer, holds promise for creating advanced chemical tools for biological imaging and sensing applications.

Table 2: Applications of Imidazopyridine-Based Probes in Chemical Biology

Probe Type Application Key Property Utilized
Imidazo[1,5-a]pyridine Fluorophores Cell Membrane Probes Solvatochromic behavior, successful intercalation in lipid bilayers, and large Stokes shifts allow for the study of membrane dynamics and fluidity. mdpi.com

Advancements in Synthetic Organic Chemistry Methodologies Driven by Imidazo[4,5-b]pyridine Synthesis

The significant therapeutic interest in imidazo[4,5-b]pyridines has spurred considerable innovation in synthetic organic chemistry. The need to create diverse libraries of these compounds for structure-activity relationship (SAR) studies has driven the development of new and efficient synthetic methodologies. mdpi.com

Historically, the most common approach to the imidazo[4,5-b]pyridine core involves the condensation and dehydration of 2,3-diaminopyridine (B105623) with carboxylic acids or their equivalents, or with aldehydes under oxidative conditions. mdpi.com While effective, these classical methods can have limitations regarding substrate scope and reaction conditions.

To overcome these challenges and enable more complex substitutions, modern synthetic chemistry has increasingly turned to transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions have become particularly prominent, allowing for rapid and versatile derivatization of the imidazo[4,5-b]pyridine scaffold. mdpi.comnih.gov Key methodologies include:

Suzuki-Miyaura Coupling: Widely used for creating C-C bonds, enabling the introduction of various aryl and heteroaryl groups at different positions on the scaffold. mdpi.comnih.gov

Buchwald-Hartwig Cross-Coupling: Facilitates the formation of C-N bonds, providing access to a wide range of N-substituted analogues. nih.gov

Sonogashira Coupling: Used for forming C-C triple bonds, which can serve as handles for further functionalization. nih.gov

The development of these catalytic systems, often enhanced by microwave conditions, has provided facile and high-yield access to novel derivatives that were previously difficult to synthesize. nih.govmdpi.com The pursuit of imidazo[4,5-b]pyridine-based drugs has therefore not only expanded the pharmacological landscape but also contributed to the broader toolkit of synthetic organic chemistry. researchgate.net

Table 3: Key Synthetic Methodologies for Imidazo[4,5-b]pyridine Derivatives

Reaction Type Description Catalyst/Reagents Significance
Condensation Reaction Classical method involving condensation of 2,3-diaminopyridine with carbonyl compounds (e.g., aldehydes, carboxylic acids). mdpi.com Oxidative reagents Foundational method for core scaffold synthesis.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of halo-imidazopyridines with boronic acids. mdpi.comnih.gov Palladium catalyst (e.g., Pd(OAc)2), base Enables versatile C-C bond formation for introducing aryl/heteroaryl groups.
Buchwald-Hartwig Coupling Palladium-catalyzed C-N bond formation between halo-imidazopyridines and amines. nih.gov Palladium catalyst, phosphine ligand (e.g., XantPhos) Provides efficient access to N-substituted derivatives.
Sonogashira Coupling Palladium- and copper-catalyzed coupling of terminal alkynes with aryl or vinyl halides. nih.gov Palladium catalyst (e.g., PdCl2(PCy3)2), optional copper co-catalyst Allows for the introduction of alkyne functionalities.

Exploration of Imidazopyridine Derivatives in Material Science and Organometallic Chemistry (Proton- and Charge-Transfer Processes)

The distinct electronic structure of the imidazo[4,5-b]pyridine scaffold makes it a subject of interest in material science and organometallic chemistry, particularly concerning proton- and charge-transfer phenomena. acs.orgnih.gov Certain derivatives, such as 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine, exhibit complex photophysical behaviors that are highly sensitive to their environment. acs.orgnih.gov

Upon photoexcitation, these molecules can undergo several processes:

Excited-State Intramolecular Proton Transfer (ESIPT): In isomers with an intramolecular hydrogen bond, an ultrafast proton transfer can occur from the hydroxyl group to a nitrogen atom on the imidazole (B134444) ring. acs.orgnih.gov This process creates a tautomeric species with a very large Stokes shift, a property useful in applications like fluorescent probes and photo-stabilizers. acs.orgaip.org

Twisted Intramolecular Charge-Transfer (TICT): An efficient radiationless deactivation pathway has been attributed to the formation of a TICT state. acs.orgnih.gov This process, facilitated by the deprotonation of the hydroxyl group and protonation of the pyridine (B92270) nitrogen, involves a conformational twisting that separates charge within the molecule. Understanding and controlling TICT states is crucial in the design of molecular switches and sensors. acs.org

The interplay between these proton- and charge-transfer processes is strongly influenced by solvent properties, demonstrating the potential of these compounds as environmental sensors. acs.orgnih.gov

In organometallic chemistry, the imidazo[4,5-b]pyridine scaffold serves as a versatile ligand for metal ions due to its multiple nitrogen atoms, which can act as coordination sites. mdpi.com Studies have investigated the proton and metal dication affinities of tetracyclic derivatives with biologically relevant metals like Cu(II) and Zn(II). mdpi.com This research provides insight into their potential use in metalloenzyme modulation, metal-ion sensing, and therapeutic chelation, bridging their biological roles with applications in coordination chemistry. mdpi.com

Table 4: Imidazo[4,5-b]pyridine Derivatives in Material and Organometallic Science

Derivative/System Phenomenon Studied Potential Application
2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescent probes, photo-stabilizers, molecular switches. acs.orgnih.govaip.org
2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine Twisted Intramolecular Charge-Transfer (TICT) Molecular sensors and switches. acs.orgnih.gov
Tetracyclic Imidazo[4,5-b]pyridines Coordination with Metal Dications (e.g., Cu(II), Zn(II)) Metalloenzyme modulation, metal-ion sensing, therapeutic chelation. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using preformed pyridine or pyrazole derivatives. Key steps include:

  • Cyclization : Utilizing aldehydes or ketones with ammonia or amines under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
  • Catalysts : Lewis acids like ZnCl₂ or CAN (ceric ammonium nitrate) improve reaction efficiency, particularly for imidazo[4,5-b]pyridine core formation .
  • Temperature control : Optimized yields (70–85%) are achieved at 80–100°C, with prolonged reaction times (>12 hours) reducing byproducts .

Q. How is the molecular structure of this compound characterized experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR resolves the imidazole and pyridine protons, with characteristic shifts for the ethanone carbonyl (δ ~190–200 ppm) .
  • X-ray crystallography : Confirms planar geometry of the fused heterocyclic system and bond angles (e.g., C-N-C ~120°) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~187.07) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Experimental design :

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus and Candida albicans (MIC values 8–32 µg/mL), with positive controls like fluconazole .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Challenges : Solubility issues in aqueous media may require DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts .

Q. How can regioselectivity challenges in derivatizing the imidazo[4,5-b]pyridine core be addressed computationally?

  • DFT studies :

  • Calculate Fukui indices to predict reactive sites (e.g., C-2 vs. C-5 positions) .
  • Simulate transition states for Michael addition reactions to optimize substituent placement (e.g., electron-withdrawing groups at C-6 enhance electrophilicity) .
  • Validate with experimental data (e.g., HPLC monitoring of reaction intermediates) .

Q. What structural modifications enhance the compound’s interaction with biological targets (e.g., kinases or tubulin)?

  • SAR insights :

  • Hydroxyl or methoxy groups : Improve binding to ATP pockets in kinases (e.g., PI3Kγ) via hydrogen bonding .
  • Boronates : Introduce at C-6 for Suzuki coupling to generate bioconjugates with enhanced tumor targeting .
  • Pyrazoline hybrids : Piperazine or triazole moieties increase tubulin polymerization inhibition (IC₅₀ < 1 µM) .

Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design for this compound?

  • Key parameters :

  • logP : Predicted ~1.5 (via ChemAxon), indicating moderate lipophilicity. Adjust using PEGylation or sulfonate salts for in vivo studies .
  • Solubility : Poor aqueous solubility (~0.2 mg/mL) necessitates nanoformulation (e.g., liposomes) or co-solvents (cyclodextrins) for bioavailability .
  • Stability : Degradation under UV light (λ = 254 nm) requires amber glassware and inert atmospheres during storage .

Contradictions and Gaps in Current Research

  • Antimicrobial vs. anticancer activity : Derivatives with nitro groups show potent antitubercular activity (MIC ~4 µg/mL) but negligible cytotoxicity, suggesting divergent mechanisms .
  • Synthetic reproducibility : Yields vary significantly (40–85%) across studies using similar conditions, possibly due to trace moisture or oxygen sensitivity .

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